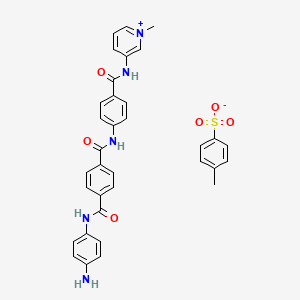
Pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate is a complex organic compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a pyridinium core with multiple amide linkages and a p-toluenesulfonate counterion, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate typically involves multiple steps. The process begins with the preparation of the pyridinium core, followed by the introduction of the amide linkages through a series of condensation reactions. The final step involves the addition of the p-toluenesulfonate counterion to form the complete compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to facilitate the reactions. The use of advanced purification techniques, such as recrystallization and chromatography, is also essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: It is employed in biochemical assays and as a probe for studying biological systems.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, chloride
- Pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, bromide
Uniqueness
Pyridinium, 3-(p-(p-((p-aminophenyl)carbamoyl)benzamido)benzamido)-1-methyl-, p-toluenesulfonate is unique due to its specific counterion (p-toluenesulfonate), which imparts distinct chemical properties compared to its chloride and bromide counterparts. This uniqueness can influence its solubility, reactivity, and overall effectiveness in various applications.
Properties
CAS No. |
20738-91-4 |
|---|---|
Molecular Formula |
C34H31N5O6S |
Molecular Weight |
637.7 g/mol |
IUPAC Name |
4-N-(4-aminophenyl)-1-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H23N5O3.C7H8O3S/c1-32-16-2-3-24(17-32)31-27(35)20-8-12-22(13-9-20)29-25(33)18-4-6-19(7-5-18)26(34)30-23-14-10-21(28)11-15-23;1-6-2-4-7(5-3-6)11(8,9)10/h2-17H,1H3,(H4-,28,29,30,31,33,34,35);2-5H,1H3,(H,8,9,10) |
InChI Key |
MJCZZFPGTNSCRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


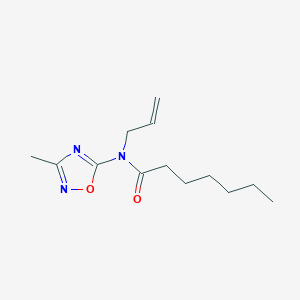
![6-Amino-5-[(E)-ethylideneamino]-2-(methylsulfanyl)pyrimidin-4(1H)-one](/img/structure/B12911335.png)
![[4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol](/img/structure/B12911342.png)
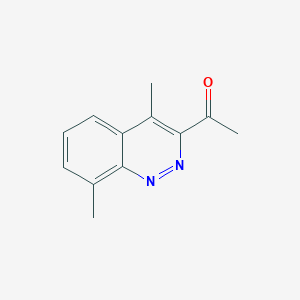
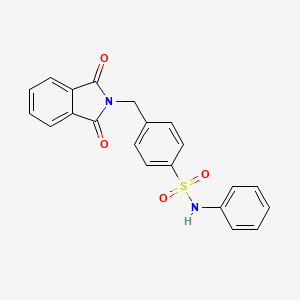
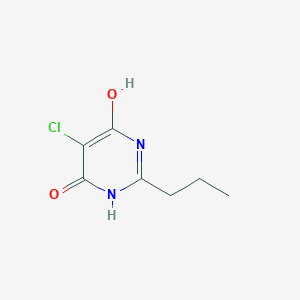

![5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12911365.png)
![N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911378.png)
![2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12911380.png)
![Fluorantheno[2,3-c]furan-4,6-dione](/img/structure/B12911383.png)
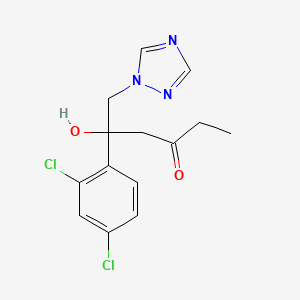
![Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911392.png)

